Propanenitrile-25

Vue d'ensemble

Description

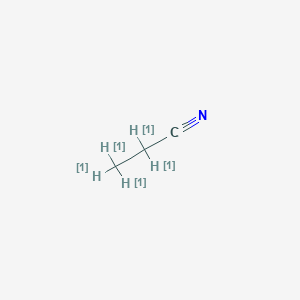

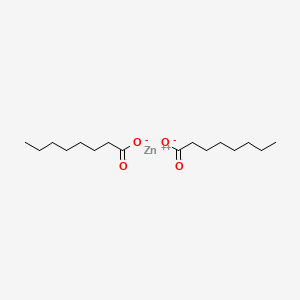

Propanenitrile-25, also known as Propionitrile, is an organic compound with the formula C3D5N . It is a simple aliphatic nitrile and is a colorless, water-soluble liquid .

Synthesis Analysis

The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It can also be prepared by the ammoxidation of propanol . In the laboratory, Propanenitrile can be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis

The molecular weight of Propanenitrile-25 is 60.1093 . The IUPAC Standard InChI is InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 .Chemical Reactions Analysis

Nitriles, including Propanenitrile, can be converted to 1° amines by reaction with LiAlH4 . They can also react with Grignard reagents . The reactions of nitriles are crucial in designing functionalized ILs .Physical And Chemical Properties Analysis

Propanenitrile is a colorless liquid with a sweetish, pleasant, ethereal odor . It has a density of 772 mg/mL , a melting point of -100 to -86 °C , and a boiling point of 96 to 98 °C . It is soluble in water at 11.9% (20 °C) .Applications De Recherche Scientifique

Antimicrobial Agents

The compound’s derivatives have been explored as antimicrobial agents for medical polymers. This application is particularly significant in the medical field, where preventing bacterial growth on medical devices is crucial .

Nanoparticle Synthesis and Stabilization

Propanenitrile-25: is involved in the reaction media for nanoparticle synthesis and acts as a stabilizer for surface modification. This is important in the production of nanoparticles with specific characteristics for use in electronics, drug delivery, and other advanced materials .

Thermodynamic Property Analysis

Research has focused on the thermodynamic properties of propanenitrile-25 derivatives, including thermal expansion coefficient, molar refraction, and lattice energy. These properties are essential for designing materials with desired thermal and optical characteristics .

Physicochemical Property Improvement

Functionalized derivatives of Propanenitrile-25 have been shown to improve physicochemical properties like density, viscosity, and refractive index. These improvements are beneficial in creating materials for specialized industrial applications .

Environmental Applications

Due to its controllable characteristics, Propanenitrile-25 can be used in environmental applications such as CO2 capture and biomass dissolution . These applications are vital for developing sustainable technologies .

Safety and Hazards

Propriétés

IUPAC Name |

2,2,3,3,3-pentaprotiopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1H3,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSKHRXBFJPNKK-QNFQPYBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C([1H])([1H])C([1H])([1H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanenitrile-25 | |

CAS RN |

10419-75-7 | |

| Record name | Propanenitrile-25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10419-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Propanenitrile-25 exert its effects on AMPA receptors? What are the downstream consequences of this interaction?

A1: Propanenitrile-25 acts as an antagonist of AMPA receptors []. While the precise molecular details of this interaction haven't been fully elucidated in the provided research, it's known that AMPA receptors are glutamate-gated ion channels crucial for excitatory neurotransmission in the central nervous system. By antagonizing these receptors, Propanenitrile-25 effectively reduces neuronal excitability. This mechanism is thought to underlie its anticonvulsant activity, as demonstrated by its efficacy in animal models of epilepsy [].

Q2: How do structural modifications to Propanenitrile-25 influence its anticonvulsant activity?

A2: Research indicates that the 2-cyanoethyl group in Propanenitrile-25 is crucial for its enhanced inhibitory activity against AMPA receptors compared to its analog with an allyl group []. Furthermore, the presence of specific substituents, like the 4-(trifluoromethoxy)phenyl group, contributes significantly to its potency in preventing both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures in mice []. This suggests a structure-activity relationship where these structural features are essential for optimal interaction with the AMPA receptor and subsequent anticonvulsant effects.

Q3: What analytical techniques were employed to characterize Propanenitrile-25?

A3: While the provided research [] focuses primarily on the pharmacological evaluation of Propanenitrile-25, its synthesis and the characterization of related analogs are detailed in the study. Techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy were likely employed to confirm the compound's structure and purity []. These methods provide valuable information about the compound's chemical composition and arrangement of atoms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)